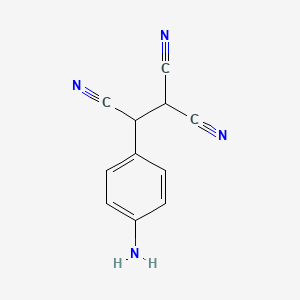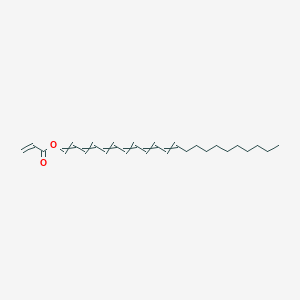![molecular formula C17H18N4O4S B12561279 1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea is a Schiff base compound derived from thiourea and ortho-hydroxyacetophenone. Schiff bases are known for their versatility and have been widely studied for their coordination chemistry and biological activities .
Preparation Methods
The synthesis of 1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea typically involves the condensation reaction between thiourea and ortho-hydroxyacetophenone. The reaction is carried out in methanol under stirring conditions . The reaction can be represented as follows:
Thiourea+Ortho-hydroxyacetophenone→this compound
Chemical Reactions Analysis
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the azomethine group (C=N).
Common reagents used in these reactions include diorganotin chlorides for complex formation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea involves its ability to form complexes with metal ions. The compound acts as a tridentate ligand, coordinating with metal ions through its azomethine nitrogen, hydroxyl oxygen, and thiourea sulfur atoms . This coordination can disrupt biological processes in microorganisms, leading to its antimicrobial and antifungal activities .
Comparison with Similar Compounds
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea can be compared with other Schiff base compounds derived from thiourea and different aldehydes or ketones. Similar compounds include:
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C17H18N4O4S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C17H18N4O4S/c1-24-13-7-3-5-11(15(13)22)9-18-20-17(26)21-19-10-12-6-4-8-14(25-2)16(12)23/h3-10,22-23H,1-2H3,(H2,20,21,26)/b18-9+,19-10+ |
InChI Key |
AYNLKEPREUDOJF-VNIJRHKQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=S)N/N=C/C2=C(C(=CC=C2)OC)O |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=S)NN=CC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)

![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)
![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-](/img/structure/B12561254.png)


![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)



![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)
